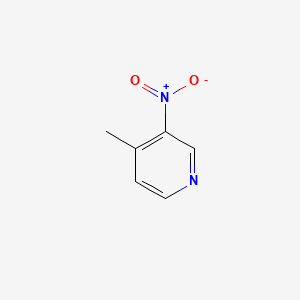

4-Methyl-3-nitropyridine

描述

Historical Background and Discovery

4-Methyl-3-nitropyridine (CAS 5832-44-0) was first synthesized in the mid-20th century through malonation reactions involving substituted nitropyridines. A pivotal study by Gruber in 1953 demonstrated its preparation via the reaction of 4-methoxy-3-nitropyridine with diethyl malonate under acidic conditions. Subsequent advancements in nitration methodologies, particularly Bakke's development of dinitrogen pentoxide (N₂O₅) and sodium bisulfite (NaHSO₃) systems in the 1990s, enabled more efficient routes to β-nitropyridines, including this compound. These innovations established foundational synthetic protocols still referenced in modern heterocyclic chemistry.

Significance in Organic Chemistry

This compound serves as a versatile intermediate in organic synthesis. Its electron-deficient aromatic ring facilitates nucleophilic substitutions, making it valuable for constructing complex heterocycles. For example, it is a precursor in the synthesis of ethyl 6-azaindole-2-carboxylate and 3-substituted azaindoles, which are critical motifs in medicinal chemistry. Additionally, its nitro group participates in vicarious nucleophilic substitution (VNS) reactions, enabling the introduction of alkyl or aryl groups at specific positions.

Table 1: Key Synthetic Applications of this compound

Overview of Nitropyridine Compounds

Nitropyridines are a subclass of pyridine derivatives characterized by nitro group substitutions. Their electron-withdrawing nitro groups enhance reactivity toward nucleophilic and electrophilic agents. This compound distinguishes itself through the methyl group at the 4-position, which sterically and electronically modulates reactivity compared to analogs like 3-nitropyridine or 2-amino-4-methyl-3-nitropyridine. Nitropyridines broadly serve as intermediates in pharmaceuticals, agrochemicals, and materials science, with this compound being particularly notable for its role in synthesizing fused heterocycles.

Comparative Properties of Selected Nitropyridines

| Compound | Substituents | Reactivity Profile | Key Applications |

|---|---|---|---|

| This compound | 3-NO₂, 4-CH₃ | Nucleophilic substitution at C3 | Azaindole synthesis |

| 2-Amino-3-nitropyridine | 3-NO₂, 2-NH₂ | Oxidative amination | Antitumor drug intermediates |

| 3,5-Dinitropyridine | 3-NO₂, 5-NO₂ | Dearomatization with nucleophiles | Energetic materials |

属性

IUPAC Name |

4-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-5-2-3-7-4-6(5)8(9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNRJMGYBKMDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334743 | |

| Record name | 4-Methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5832-44-0 | |

| Record name | 4-Methyl-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5832-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Nitration of 4-Methylpyridine

One common method for synthesizing this compound involves the nitration of 4-methylpyridine using a nitrating mixture of nitric acid and sulfuric acid.

Reagents :

- 4-Methylpyridine

- Concentrated nitric acid

- Concentrated sulfuric acid

-

- Mix concentrated sulfuric acid with concentrated nitric acid to form the nitrating mixture.

- Add 4-methylpyridine to the cooled nitrating mixture while maintaining the temperature below 30°C to control the reaction rate.

- Stir the reaction mixture for a specific time (usually between 1 to 2 hours).

- Quench the reaction by pouring it onto ice, and extract the product using an organic solvent such as dichloromethane.

Yield : This method typically provides moderate yields of this compound, often requiring purification steps such as recrystallization or chromatography.

Alternative Nitration Using Dinitrogen Pentoxide

Another innovative approach involves the use of dinitrogen pentoxide as a nitrating agent, which has shown effectiveness in achieving selective nitration.

Reagents :

- Dinitrogen pentoxide

- Organic solvent (e.g., dichloromethane)

-

- Dissolve dinitrogen pentoxide in an organic solvent.

- Add this solution to a suspension of pyridine derivative at low temperatures (0°C).

- Stir for several hours, allowing for complete reaction.

Mechanism : The reaction mechanism involves the formation of N-nitro pyridinium nitrate, which subsequently undergoes nucleophilic attack leading to the desired nitropyridine product.

Diazotization Method

In some cases, a diazotization step is included after initial nitration to enhance selectivity or yield.

Reagents :

- Sodium nitrite

- Hydrochloric acid

-

- After synthesizing a precursor compound (such as an amino-pyridine), dissolve it in hydrochloric acid.

- Add sodium nitrite slowly while maintaining low temperatures (0–5°C).

- Allow the mixture to react before warming it up to facilitate hydrolysis and isolate the nitropyridine product.

Summary of Preparation Methods

The following table summarizes key aspects of each preparation method for clarity:

| Method | Reagents | Temperature Control | Typical Yield | Notes |

|---|---|---|---|---|

| Nitration with HNO₃/H₂SO₄ | Nitric acid, sulfuric acid | <30°C | Moderate | Simple and widely used |

| Nitration with N₂O₅ | Dinitrogen pentoxide | Low (0°C) | Variable | More selective; avoids harsh conditions |

| Diazotization | Sodium nitrite, hydrochloric acid | Low (0–5°C) | Moderate | Enhances selectivity |

化学反应分析

Types of Reactions: 4-Methyl-3-nitropyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

Common Reagents and Conditions:

Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents like ammonia (NH₃) or primary amines are used under basic conditions.

Major Products:

Reduction: 4-Methyl-3-aminopyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

科学研究应用

4-Methyl-3-nitropyridine is used as a starting material in the synthesis of various heterocyclic compounds, such as ethyl 6-azaindole-2-carboxylate and 3-substituted azaindoles . These compounds have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with anti-inflammatory and anticancer properties. Additionally, it is used in organic synthesis as an intermediate for the preparation of more complex molecules.

作用机制

The mechanism of action of 4-Methyl-3-nitropyridine involves its ability to undergo various chemical transformations, such as reduction and substitution. The nitro group plays a crucial role in these reactions, acting as an electron-withdrawing group that facilitates nucleophilic attack at the pyridine ring. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

相似化合物的比较

Table 1: Key Structural and Reactivity Differences

Key Observations:

Positional Effects of Substituents: The reactivity of this compound with hypervalent iodine reagents (la, lb, lc) is notably absent, unlike its isomer 2-methyl-5-nitropyridine, which undergoes tosylation under similar conditions . This highlights the critical role of nitro group positioning in modulating reactivity. Methoxy-substituted derivatives (e.g., 2-methoxy-4-methyl-3-nitropyridine) exhibit higher synthetic yields (80–95%) compared to methyl/nitro analogs due to enhanced resonance stabilization .

Electronic and Steric Effects: The nitro group in this compound deactivates the pyridine ring, reducing electrophilic substitution but enabling nucleophilic aromatic substitution (e.g., in azaindole synthesis) .

Applications: Pharmaceuticals: this compound is pivotal in synthesizing ethyl 6-azaindole-2-carboxylate, a scaffold for kinase inhibitors . In contrast, 2-(4-methoxyphenoxy)-3-nitropyridine is tailored for fluorescence applications due to extended π-conjugation . Agrochemicals: Methyl and nitro groups enhance herbicidal activity in pyridine derivatives, while methoxy groups improve solubility .

Research Findings and Industrial Relevance

- Pharmaceutical Demand : The global market for this compound is driven by its role in kinase inhibitor development, with Chinese manufacturers leading production via continuous flow processes .

- Safety Profile : The compound is toxic upon inhalation or skin contact (GHS Hazard Codes H302, H311, H315) and requires stringent handling .

- Emerging Trends : Green chemistry approaches aim to reduce waste in nitropyridine synthesis, aligning with sustainable agrochemical development .

生物活性

4-Methyl-3-nitropyridine (4M3NP) is a pyridine derivative that has garnered attention for its diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and material science. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data tables.

This compound is characterized by the molecular formula and a molecular weight of approximately 138.12 g/mol. It is often synthesized through various methods, including nitration of 4-methylpyridine or via multi-step synthetic routes involving intermediates such as 4-methyl-3-pyridinol.

Synthesis Example:

- Step 1: Nitration of 4-methylpyridine using a mixture of concentrated nitric and sulfuric acid.

- Step 2: Purification via recrystallization or chromatography.

Biological Activities

The biological activity of 4M3NP has been studied in several contexts:

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study evaluating the compound's activity against renal cancer cells (UO31) demonstrated significant growth inhibition, suggesting its potential as an anticancer agent.

| Compound | Cell Line | Growth Inhibition (%) |

|---|---|---|

| 4M3NP | UO31 | 60.77 |

| MCF-7 | 71.42 | |

| MDA-MB-468 | 68.00 |

Case Study:

In a study conducted by researchers at the National Cancer Institute, compounds derived from pyridine structures were screened for their anticancer properties. The findings indicated that derivatives like 4M3NP showed promising selectivity against renal cancer cell lines compared to breast cancer lines, highlighting its potential for targeted therapy .

Enzyme Inhibition

4M3NP has been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain enzymes involved in tumor growth and proliferation. The compound's mechanism of action appears to involve interference with enzyme-substrate interactions, leading to reduced enzymatic activity.

Agricultural Applications

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. Its efficacy as a pesticide and herbicide contributes to improved crop yields. Research has demonstrated that compounds containing nitro groups often exhibit enhanced biological activity against pests and pathogens .

The precise mechanisms through which 4M3NP exerts its biological effects are still under investigation. However, it is believed that the nitro group plays a crucial role in its reactivity and interaction with biological targets. The following pathways have been proposed:

- Reactive Oxygen Species (ROS) Generation: Induces oxidative stress in cancer cells.

- Receptor Binding: Interacts with specific receptors involved in cell signaling pathways.

- Enzyme Modulation: Alters the activity of enzymes critical for cellular metabolism.

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Toxicity studies indicate that high concentrations can lead to adverse effects; thus, careful dosage regulation is necessary when considering therapeutic applications.

常见问题

Basic Research Question

- NMR : ¹H/¹³C NMR identifies nitro and methyl group positions. For example, the methyl group in this compound shows a singlet at δ 2.5 ppm, while nitro groups deshield adjacent protons .

- X-ray crystallography : Resolves steric effects of nitro and methyl groups on pyridine ring planarity (e.g., bond angles and torsion angles) .

- IR spectroscopy : Nitro group asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .

How can researchers address intermediate stabilization during the hydrogenation of ethyl 3-(3-nitropyridin-4-yl)-2-oxo-propionate to this compound, particularly at larger scales?

Advanced Research Question

Hydrogenation at scale often halts at hydroxylamine intermediates (e.g., compound 9 in ). Methodological solutions include:

- Stepwise hydrogenation : Isolate 9 and re-hydrogenate under higher pressure (3–5 atm H₂) .

- Catalyst reactivation : Treat Pd/C with dilute HCl to remove inhibitory byproducts.

- Solvent optimization : Use tetrahydrofuran (THF) instead of ethanol to improve intermediate solubility .

What methodological approaches can improve the yield of azaindole derivatives synthesized from this compound, given the challenges in reduction steps?

Advanced Research Question

Reduction of nitrile intermediates (e.g., compound 11 ) with LiAlH₄ yields amino alcohols (e.g., 12 ) as byproducts. Strategies to enhance azaindole yields:

- Alternative reductants : Use NaBH₄/CuCl₂ for selective nitrile reduction.

- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive amines during reduction .

- Flow chemistry : Continuous hydrogenation minimizes side reactions through precise residence time control.

What are the primary safety considerations when handling this compound in laboratory settings?

Basic Research Question

While direct safety data for this compound is limited, analogous nitro-pyridine compounds (e.g., 4-Hydroxy-3-nitropyridine) require:

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and fume hoods to prevent inhalation/contact .

- Storage : In airtight containers under nitrogen, away from reducing agents to prevent explosive reactions.

- Waste disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal .

How can structural modifications to this compound enhance its utility in synthesizing fluorescent or bioactive compounds?

Advanced Research Question

- Electron-withdrawing groups : Introduce carboxyl or sulfonyl groups at the 2-position to modulate electron density for fluorescence applications (similar to derivatives in ) .

- Cross-coupling reactions : Use Suzuki-Miyaura reactions with boronic acids (e.g., 4-METHYL-3-NITROPHENYLBORONIC ACID) to create biaryl structures for drug discovery .

What analytical strategies resolve contradictions in reported reaction yields for this compound derivatives?

Advanced Research Question

Discrepancies in yields (e.g., 85% vs. 50% in hydrogenation) arise from:

- Impurity profiling : LC-MS to identify side products like hydroxylamine derivatives .

- Kinetic studies : Monitor reaction progress via in situ IR to optimize hydrogenation duration.

- Batch variability : Pre-activate catalysts with H₂ flow to ensure consistent activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。